2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine
CAS No.: 2640880-65-3
Cat. No.: VC11859894
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640880-65-3 |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | pyrrolidin-1-yl-(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)methanone |
| Standard InChI | InChI=1S/C15H18N4O2S/c20-15(18-4-1-2-5-18)12-9-19(6-7-21-12)14-13-11(3-8-22-13)16-10-17-14/h3,8,10,12H,1-2,4-7,9H2 |
| Standard InChI Key | KETHACFJMUIMOU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4 |
| Canonical SMILES | C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4 |
Introduction
The compound 2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is a heterocyclic organic molecule with potential applications in medicinal chemistry. It incorporates three key structural motifs:
-
A pyrrolidine ring attached via a carbonyl group.
-
A thieno[3,2-d]pyrimidine core, which is a sulfur-containing bicyclic structure.
-
A morpholine ring, known for its bioavailability-enhancing properties.
This compound belongs to the class of thienopyrimidines, which are widely studied for their pharmaceutical relevance, including antiviral, antibacterial, and anticancer activities.
Structural Features and Synthesis
The molecular structure of this compound integrates functional groups that enable diverse chemical interactions:
-
Pyrrolidine Carbonyl Group: Enhances solubility and provides hydrogen-bonding capabilities.
-
Thieno[3,2-d]pyrimidine Core: A pharmacophore known for its biological activity.
-
Morpholine Ring: Improves pharmacokinetics by increasing hydrophilicity.
General Synthetic Pathway:
-
The thieno[3,2-d]pyrimidine framework is typically synthesized via condensation reactions involving thiophene derivatives and nitrogen-containing precursors like aminopyrimidines.
-
The pyrrolidine moiety is introduced through acylation or amidation reactions.
-
Morpholine is incorporated via nucleophilic substitution or coupling reactions.
Pharmacological Potential
Compounds based on thienopyrimidine scaffolds have demonstrated a wide range of biological activities:
-
Antiviral Activity: Thieno[3,2-d]pyrimidines disrupt viral polymerase interactions, showing promise against influenza and other RNA viruses .
-
Antibacterial Properties: The sulfur and nitrogen atoms in the heterocyclic core enhance binding to bacterial enzymes .
-
Antitumor Effects: These compounds inhibit kinases and other cancer-related targets .
Spectroscopic Analysis
Characterization of similar compounds has been performed using:
-
NMR Spectroscopy:
-
Signals for pyrimidine protons typically appear in the aromatic region (7–9 ppm).
-
Morpholine protons are observed as multiplets due to coupling effects.
-
-
Mass Spectrometry:
-
Molecular ion peaks confirm the molecular weight.
-
-
IR Spectroscopy:
-
Carbonyl stretching vibrations are observed around 1650–1700 cm.
-
Example Data Table:
| Technique | Observed Peaks/Signals | Interpretation |
|---|---|---|
| NMR (1H) | 7.5–8.5 ppm (aromatic), 3.5 ppm (morpholine) | Aromatic protons; morpholine CH groups |
| IR Spectroscopy | ~1680 cm | C=O stretching |
| Mass Spectrometry | m/z = Calculated molecular weight | Confirms molecular formula |
Drug Development
This compound serves as a lead structure for designing drugs targeting:
Research Tools
It could also be used as a probe molecule in biochemical assays to study protein-ligand interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume